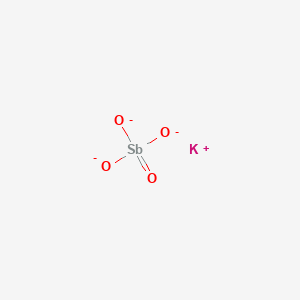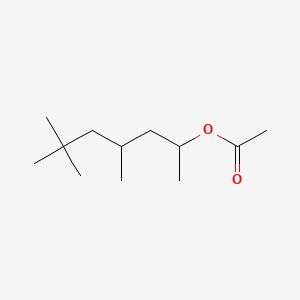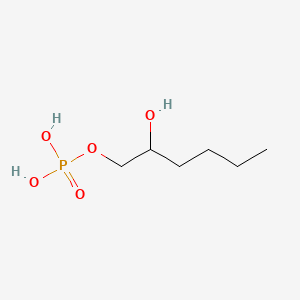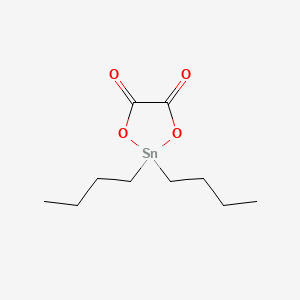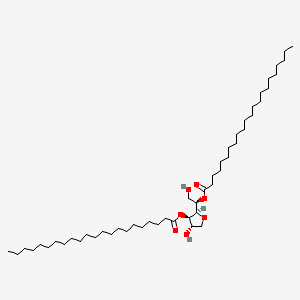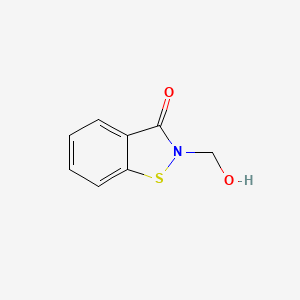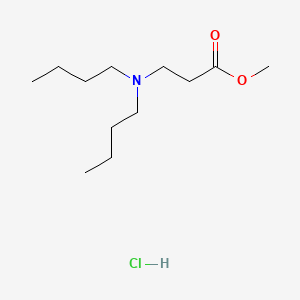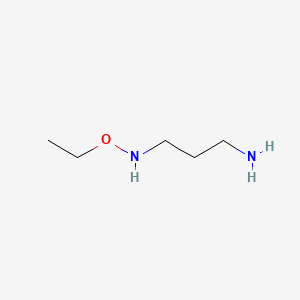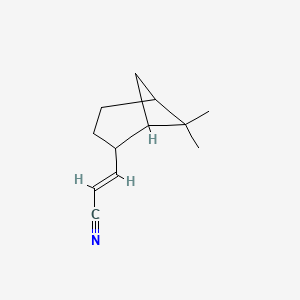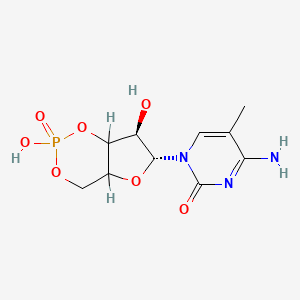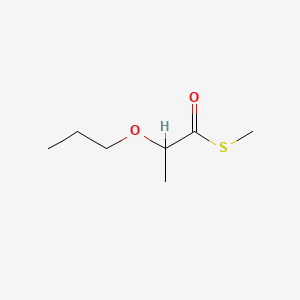
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable leaving group.
Attachment of Oxiranylmethoxy Groups: The oxiranylmethoxy groups can be added through epoxidation reactions involving alkenes and peracids.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions may target the triazine ring or the oxiranylmethoxy groups, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine may have applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, or other materials.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Isopropoxy-1,3,5-triazine: Lacks the oxiranylmethoxy groups, potentially resulting in different chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of oxiranylmethoxy groups, affecting reactivity and applications.
6-Isopropoxy-4,6-dichloro-1,3,5-triazine: Chlorine substituents may impart different reactivity and biological activity.
Propriétés
Numéro CAS |
85896-24-8 |
|---|---|
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2,4-bis(oxiran-2-ylmethoxy)-4-propan-2-yloxy-1H-1,3,5-triazine |
InChI |
InChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15) |
Clé InChI |
WSJZHEFBLDADTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


